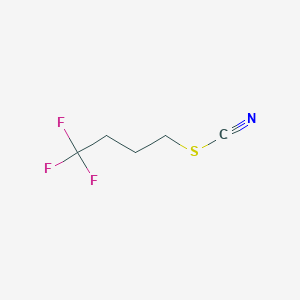

(4,4,4-Trifluorobutyl)thiocyanate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4,4,4-trifluorobutyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NS/c6-5(7,8)2-1-3-10-4-9/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUVPAYEMVGXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627825 | |

| Record name | 4,4,4-Trifluorobutyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212190-13-1 | |

| Record name | 4,4,4-Trifluorobutyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Formation of 4,4,4 Trifluorobutyl Thiocyanate and Analogous Structures

Direct Thiocyanation Approaches for Aliphatic and Alkenyl Systems

Direct thiocyanation encompasses a range of reactions where the SCN group is introduced into a pre-existing carbon skeleton. These methods are categorized by their underlying reaction mechanisms: nucleophilic, radical, and electrophilic pathways, as well as modern C-H activation strategies. rsc.org

The most conventional route to alkyl thiocyanates is through nucleophilic substitution (SN2) reactions. This involves the displacement of a good leaving group from an sp³-hybridized carbon by a thiocyanate (B1210189) salt, such as sodium, potassium, or ammonium thiocyanate. rsc.org

Alkyl Halides as Substrates: Primary and secondary alkyl halides (chlorides, bromides, iodides) are effective substrates for this transformation. The thiocyanate ion (SCN⁻) acts as the nucleophile, attacking the electrophilic carbon and displacing the halide. The reaction of 1-bromo-4,4,4-trifluorobutane with a thiocyanate salt would be a direct method to form the target molecule.

Activation of Alcohols: Alcohols are not suitable for direct substitution as the hydroxide ion (OH⁻) is a poor leaving group. Therefore, they must first be converted into electrophilic equivalents with better leaving groups. Common strategies include conversion to alkyl sulfonates, such as tosylates (p-toluenesulfonates), mesylates (methanesulfonates), or triflates (trifluoromethanesulfonates). These sulfonate esters are excellent substrates for SN2 reactions with thiocyanate salts. For example, 4,4,4-trifluorobutanol can be treated with p-toluenesulfonyl chloride in the presence of a base to form 4,4,4-trifluorobutyl tosylate, which can then be readily converted to (4,4,4-Trifluorobutyl)thiocyanate.

| Substrate Type | Leaving Group | Typical Reagent for Formation | Relative Reactivity in SN2 |

| Alkyl Iodide | I⁻ | Finkelstein reaction (e.g., NaI) | Excellent |

| Alkyl Bromide | Br⁻ | Various brominating agents | Good |

| Alkyl Tosylate | TsO⁻ | p-Toluenesulfonyl chloride | Excellent |

| Alkyl Mesylate | MsO⁻ | Methanesulfonyl chloride | Excellent |

| Alkyl Chloride | Cl⁻ | Various chlorinating agents | Moderate |

| Alcohol | OH⁻ | - | Very Poor (requires activation) |

Radical-based methods provide an alternative pathway for thiocyanation, often enabling the functionalization of substrates that are unsuitable for nucleophilic substitution, such as alkenes and unactivated C-H bonds. These reactions typically proceed through a Single Electron Transfer (SET) mechanism. wikipedia.org

Visible-light photoredox catalysis has emerged as a powerful tool for generating thiocyanate radicals (•SCN). rsc.orggoogle.com In a typical cycle, a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye like Eosin Y) absorbs light and enters an excited state. rsc.org This excited photocatalyst can then engage in a SET process with a thiocyanate source. For instance, it can oxidize a thiocyanate anion (SCN⁻) from a salt like NH₄SCN to the highly reactive •SCN radical. rsc.orggoogle.com

This thiocyanate radical can then add across the double bond of an alkene, generating a carbon-centered radical intermediate. This intermediate can be further oxidized to a carbocation and trapped by a nucleophile, or it can abstract a hydrogen atom to complete the reaction, leading to various difunctionalized products. google.com Reagents such as N-thiocyanatosaccharin can also serve as precursors to the •SCN radical under photocatalytic conditions. google.com

In this approach, an electrophilic equivalent of the thiocyanate group, formally "SCN⁺", is generated and reacts with a nucleophilic substrate like an alkene or an electron-rich aromatic ring. True SCN⁺ is highly unstable, so "SCN⁺" reagents are used, which deliver the thiocyanate group electrophilically.

Thiocyanogen ((SCN)₂): This pseudohalogen can be generated in situ by the oxidation of a thiocyanate salt, for example, by reacting lead(II) thiocyanate with bromine. wikipedia.orgwikiwand.com Thiocyanogen acts as an electrophile and can add across double bonds, analogous to halogens like Br₂.

N-Thiocyanato Reagents: More stable and easier-to-handle electrophilic thiocyanating reagents have been developed. These include N-thiocyanatosuccinimide (NTS) and N-thiocyanatosaccharin. mdpi.comnih.govresearchgate.net These reagents can be activated by Lewis acids (e.g., iron(III) chloride) or Brønsted acids to enhance their electrophilicity. rsc.orgnih.gov The activated reagent then delivers the SCN group to a nucleophile. For instance, the reaction of an alkene with NTS in the presence of a Lewis acid can lead to the formation of a β-thiocyanato carbocation, which is then trapped by a nucleophile. rsc.org NTS itself can be generated in situ from N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) and a thiocyanate salt. mdpi.comrsc.org

| Electrophilic Reagent/System | Method of Generation | Typical Substrate |

| Thiocyanogen ((SCN)₂) | Oxidation of Pb(SCN)₂ with Br₂ | Alkenes, Activated Arenes |

| N-Thiocyanatosuccinimide (NTS) | Reaction of NBS/NCS with KSCN/NaSCN | Alkenes, Indoles, Anilines |

| N-Thiocyanatosaccharin | Prepared from Saccharin | Activated Arenes, β-Keto Esters |

| NH₄SCN / Oxidant (e.g., DDQ, I₂) | In situ oxidation of SCN⁻ | Activated Arenes, Heterocycles |

Directly converting a C-H bond into a C-SCN bond is a highly atom-economical strategy that avoids the need for pre-functionalization of the substrate. jchemlett.com While most developed for aromatic and heteroaromatic systems, the principles can be extended to aliphatic C(sp³)-H bonds. rsc.orgrsc.org

Many of these transformations are radical-based and are often initiated by photoredox catalysis. rsc.orgacs.org A photocatalyst can initiate a process that leads to hydrogen atom transfer (HAT) from an aliphatic C-H bond, generating a carbon-centered radical. This radical can then be trapped by a thiocyanate source to form the desired product. This approach is particularly effective for activated C-H bonds, such as those adjacent to heteroatoms or carbonyl groups. rsc.org Metal-free protocols using oxidants like ammonium persulfate under mechanochemical (ball-milling) conditions have also been developed for the C-H thiocyanation of certain activated substrates. acs.org

Integration of Trifluorobutyl Moieties into Thiocyanate Architectures

To synthesize the specific target compound, this compound, one must first possess a precursor containing the 4,4,4-trifluorobutyl skeleton.

The 4,4,4-trifluorobutyl group is not a common starting material and must typically be constructed. The trifluoromethyl (CF₃) group is a strong electron-withdrawing moiety that significantly influences the reactivity of adjacent functional groups, a property often exploited in medicinal chemistry. mdpi.comillinois.edu

Several synthetic routes to 4,4,4-trifluorobutanol, a key precursor, have been reported:

Grignard Coupling: One method involves the coupling reaction of a Grignard reagent derived from protected 2-bromoethanol with 2,2,2-trifluoroethyl methanesulfonate, followed by deprotection to yield 4,4,4-trifluorobutanol. google.com Another approach starts with 3-halo-1,1,1-trifluoropropane, which is converted to its Grignard reagent and then reacted with dimethylformamide (DMF) to produce 4,4,4-trifluorobutanal. Subsequent reduction of the aldehyde with a borohydride reagent furnishes the desired alcohol. google.com

Reduction of Trifluoro-Substituted Esters or Aldehydes: A route starting from ethyl trifluoroacetate involves a Claisen condensation with ethyl acetate to form ethyl 4,4,4-trifluoro-3-oxobutanoate. google.com Another method involves the reduction of ethyl 4,4,4-trifluorocrotonate with lithium aluminum hydride to give 4,4,4-trifluorobutanol. rsc.org

Other Methods: A patented method describes reacting ethyl trifluoroacetate with a Grignard reagent to prepare a benzyloxy-substituted trifluoromethyl ketone, which is then reduced and hydrolyzed to afford 4,4,4-trifluorobutanol. google.com

Once 4,4,4-trifluorobutanol is obtained, it can be converted into an appropriate substrate (e.g., 1-bromo-4,4,4-trifluorobutane or 4,4,4-trifluorobutyl tosylate) for one of the thiocyanation reactions described in section 2.1.

Carbon-Fluorine Bond Functionalization and Defluorinative Transformations for Thio-functionalization

The inherent strength of the carbon-fluorine (C-F) bond presents a significant challenge in organic synthesis. baranlab.org However, recent advancements have enabled the transformation of C-F bonds, providing novel pathways to complex molecules. baranlab.org This approach is particularly relevant for creating fluorinated building blocks from polyfluorinated compounds. baranlab.org

Carbon-Fluorine Bond Functionalization: The direct replacement of a fluorine atom with a thiocyanate group in an aliphatic chain is a formidable task due to the high bond dissociation energy of the C(sp³)–F bond. nih.gov Nevertheless, strategies employing highly fluorophilic reagents, such as organoaluminum compounds, have demonstrated the ability to cleave C(sp³)–F bonds under mild conditions. nih.gov This type of transformation, driven by the formation of a stable Al-F bond, can be highly chemoselective, tolerating a wide array of other functional groups. nih.gov While direct thiocyanation via this method is not yet commonplace, the underlying principle of using a strong thermodynamic driving force to activate the C-F bond opens a potential avenue for future development in synthesizing compounds like this compound from precursors such as 1,1,1,4-tetrafluorobutane.

Defluorinative Transformations: A more developed strategy involves the partial deconstruction of a trifluoromethyl (CF₃) group to introduce new functionality. Defluorinative functionalization allows for the conversion of readily available trifluoromethyl arenes into methyl-dithioesters. rsc.org This process typically utilizes a multifunctional reagent that acts as a Lewis acid, a sulfur source, and a defluorinating agent. rsc.org While primarily demonstrated on aromatic systems, the concept of using a CF₃ group as a latent functional handle is a powerful one. Adapting such a defluorinative thio-functionalization to aliphatic CF₃ groups could provide a direct route to sulfur-containing compounds from precursors like 1,1,1-trifluoropentane, representing an alternative pathway to the target molecule's structural class.

A summary of relevant C-F functionalization concepts is presented below.

| Transformation Type | Precursor Type | Key Reagent/Concept | Potential Product Class |

| C-F Bond Functionalization | Alkyl Fluoride (B91410) | Fluorophilic Main Group Reagents (e.g., Organoaluminum) nih.gov | Functionalized Alkane |

| Defluorinative Thio-functionalization | Trifluoromethylarene | Multifunctional Lewis Acid/Sulfur Source (e.g., BF₃SMe₂) rsc.org | Methyl-dithioester |

Catalytic and Sustainable Approaches in this compound Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique for reacting water-insoluble organic substrates with water-soluble inorganic salts. ccspublishing.org.cn This methodology is exceptionally well-suited for nucleophilic substitution reactions, such as the synthesis of alkyl thiocyanates from alkyl halides. ccspublishing.org.cnphasetransfer.com The use of a phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the thiocyanate anion (SCN⁻) from an aqueous phase to an organic phase where it can react with the alkyl halide. ccspublishing.org.cn

This method offers several advantages, including the use of water as a solvent, high yields, and simple product isolation without the formation of isothiocyanate by-products. ccspublishing.org.cn Tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst for this transformation. ccspublishing.org.cnnih.gov The application of PTC to the synthesis of fluorinated alkyl thiocyanates, such as this compound, would involve the reaction of a corresponding 4,4,4-trifluorobutyl halide with an inorganic thiocyanate salt (e.g., KSCN or NaSCN) under PTC conditions.

The table below outlines a representative PTC system for alkyl thiocyanate synthesis.

| Component | Role | Example |

| Substrate | Electrophile | Alkyl Halide (e.g., 4,4,4-Trifluorobutyl Bromide) |

| Reagent | Nucleophile Source | Inorganic Thiocyanate (e.g., KSCN) |

| Catalyst | Anion Transport | Tetrabutylammonium Bromide (TBAB) ccspublishing.org.cn |

| Solvent System | Biphasic Media | Water and an organic solvent (or neat) ccspublishing.org.cn |

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. researchgate.net Oxidative cross-coupling, in particular, enables the formation of a bond between two nucleophilic partners through a process involving an external oxidant. researchgate.netnih.gov While traditionally used for C-C bond formation, these methods are increasingly applied to the construction of carbon-heteroatom bonds. researchgate.net

The formation of a C-SCN bond via this pathway could theoretically involve the coupling of an organometallic reagent derived from a fluorinated alkane with a thiocyanate source. The reaction mechanism often involves various reactive intermediates, including metal-organosulfur species. nih.gov Catalysts based on palladium, copper, or nickel are commonly employed in cross-coupling reactions. researchgate.netnih.govillinois.edu The development of a metal-catalyzed oxidative cross-coupling for the direct thiocyanation of a C(sp³)-H bond in a precursor like 1,1,1-trifluorobutane would represent a highly atom-economical and innovative approach. Such reactions often proceed through the generation of radical intermediates, which are then trapped by the metal catalyst to facilitate bond formation. nih.gov

Photochemical and electrochemical methods offer sustainable and mild alternatives to traditional synthesis, utilizing light or electricity as traceless reagents to drive chemical reactions. nih.govresearchgate.net These techniques have been successfully applied to the formation of C-SCN bonds. nih.govresearchgate.net

Photochemical Thiocyanation: Visible-light photoredox catalysis can be used to generate thiocyanate radicals from inexpensive thiocyanate salts like ammonium thiocyanate. nih.gov These radicals can then engage in various transformations. For instance, they can add to alkenes in a difunctionalization reaction to produce α-thiocyanato ketones or other adducts. nih.govnih.gov Another powerful photochemical approach is the decarboxylative thiocyanation of alkyl carboxylic acids, which provides a route to alkyl thiocyanates from readily available precursors. researchgate.net A potential photochemical synthesis of this compound could start from 5,5,5-trifluoropentanoic acid. Furthermore, the direct thiocyanation of C(sp³)–H bonds can be achieved using a suitable photocatalyst, offering a direct route from hydrocarbon feedstocks. nih.gov

Electrochemical Thiocyanation: Electrosynthesis provides an oxidant-free and often reagent-free method for generating reactive intermediates. rsc.org The direct electrochemical thiocyanation of C(sp³)–H bonds has been demonstrated as a viable strategy. rsc.orgrsc.org These reactions can exhibit unique site-selectivity and often proceed through a radical-polar crossover mechanism. rsc.org For example, an amidyl radical generated electrochemically can facilitate a 1,5-hydrogen atom transfer (HAT) to create a distal carbon radical, which is then trapped by a thiocyanate source. rsc.org This strategy allows for the functionalization of C-H bonds remote from an existing functional group, providing a high degree of control in complex molecules.

The table below summarizes modern sustainable methods for C-SCN bond formation.

| Method | Energy Source | Precursor Example | Key Feature |

| Photochemical | Visible Light nih.gov | Alkenes, Carboxylic Acids, C-H bonds | Mild conditions, radical-based, catalyst-driven nih.govresearchgate.net |

| Electrochemical | Electricity rsc.org | C-H bonds, Thiols/Thiophenols rsc.orgorganic-chemistry.org | Reagent-free oxidation, high functional group tolerance rsc.orgrsc.org |

Chemical Reactivity and Transformative Potential of 4,4,4 Trifluorobutyl Thiocyanate

Reactions Involving the Thiocyanate (B1210189) (SCN) Functional Group

The thiocyanate group is a versatile functional group known for its ability to be converted into various other sulfur-containing moieties and to participate in the formation of heterocyclic systems. Its ambident nature further expands its reactive possibilities.

Conversion to Other Sulfur-Containing Functionalities: Thiols, Sulfides, and Disulfides

Organic thiocyanates are valuable precursors for synthesizing a variety of sulfur-containing compounds. wikipedia.org

Thiols: The conversion of alkyl thiocyanates to thiols is a fundamental transformation. While specific high-yield methods for (4,4,4-Trifluorobutyl)thiocyanate are not extensively detailed in the provided results, general methodologies for this conversion on other alkyl thiocyanates suggest that reductive cleavage is a common approach.

Sulfides: this compound can serve as a precursor for trifluoromethyl sulfides. One documented method involves the reaction of thiocyanates with fluoroform-based CuCF3 to yield (trifluoromethyl)thio derivatives. researchgate.net Another general route to sulfides involves the reaction of perfluoroalkyl carbanions with alkyl or aryl thiocyanates. acs.org Additionally, aryl thioethers can be synthesized via transition-metal-catalyzed cross-coupling reactions, and decarbonylative methods using thio(esters) as precursors are also emerging. nih.gov

Disulfides: The formation of disulfides from thiols is a common oxidative process. chemrxiv.orgorganic-chemistry.orgresearchgate.netnih.gov While direct conversion from the thiocyanate is less common, it can be achieved through intermediate thiol formation followed by oxidation. For instance, the reaction of sulfhydryl groups with hypothiocyanous acid (HOSCN) can produce sulfenyl thiocyanates (RS-SCN), which can then lead to the formation of disulfides (RSSR). nih.gov

Table 1: Conversion of Thiocyanates to Other Sulfur Functionalities

| Starting Material | Reagent/Condition | Product | Reference(s) |

|---|---|---|---|

| Alkyl Thiocyanate | Reductive Cleavage | Thiol | researchgate.net |

| Thiocyanate | Fluoroform-based CuCF3 | Trifluoromethyl Sulfide | researchgate.net |

| Alkyl/Aryl Thiocyanate | Perfluoroalkyl Carbanion | Perfluoroalkyl Sulfide | acs.org |

| Thiol | Oxidizing Agent (e.g., H2O2/Iodide) | Disulfide | organic-chemistry.org |

| Sulfhydryl Group | Hypothiocyanous Acid (HOSCN) | Disulfide | nih.gov |

Cyclization Reactions and Heterocycle Formation Facilitated by the Thiocyanate Group

The thiocyanate group can act as a key participant in cyclization reactions, leading to the formation of various heterocyclic structures.

Recent research has demonstrated the use of an electrophotocatalytic process for the thiocyanation and sulfonylation/cyclization of unactivated alkenes. acs.org In this process, the thiocyanate radical adds to an alkene double bond, initiating an intramolecular radical cyclization to form thiocyanato-containing heterocycles. acs.org

Furthermore, the presence of fluoroalkyl groups can enhance the reactivity of molecules in cycloaddition reactions, facilitating the synthesis of fluorinated sulfur-containing heterocycles. nih.gov For instance, fluorinated thiocarbonyl compounds and 1,3-dipoles show high reactivity in forming five- and six-membered S-heterocycles. nih.gov While not directly involving this compound, these examples highlight the potential for its thiocyanate group to be a reactive partner in the synthesis of complex cyclic systems, especially when activated.

Table 2: Examples of Cyclization Reactions Involving Thiocyanates

| Reactants | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Unactivated Alkene, Thiocyanate Source | Electrophotocatalysis (TPPT) | Thiocyanato-containing Heterocycle | acs.org |

| Fluorinated Thiocarbonyl Compound, Diazomethane Derivative | [3+2]-Cycloaddition | Fluorinated Thiadiazoline | nih.gov |

| Fluorinated α,β-Unsaturated Ketone, Thiocarbonyl Ylide | [3+2]-Cycloaddition | Fluoroalkylated Thiolane | nih.gov |

Linkage Isomerism (S- vs. N-Bonding) and Ambident Reactivity of the Thiocyanate Moiety

The choice between S- and N-bonding is influenced by several factors, including the nature of the metal (hard vs. soft acid-base theory), steric effects, and reaction kinetics. wikipedia.org Generally, "hard" metal cations tend to form N-bonded complexes, while "soft" metal cations favor S-bonding. wikipedia.org

In the context of organic chemistry, the ambident reactivity of the thiocyanate ion as a nucleophile is also significant. researchgate.netresearchgate.netnih.gov While S-attack is often kinetically preferred in reactions with saturated carbon atoms, the outcome can be influenced by various factors. researchgate.net The study of the ambident reactivity of thiocyanates is an active area of research, with efforts to control the chemoselectivity to favor either thiocyanate or isothiocyanate products. nih.govnih.govfigshare.com This control is crucial as both organic thiocyanates and isothiocyanates are valuable synthetic intermediates. researchgate.net

Reactivity of the Fluorinated Butyl Chain

The trifluoromethyl group at the end of the butyl chain significantly influences the molecule's reactivity, primarily through the strong carbon-fluorine bonds and their potential for activation.

Derivatization and Further Functionalization of the Trifluorobutyl Substituent

Derivatization is a chemical process used to modify a compound to enhance its properties for analysis or to create new functionalities. sigmaaldrich.comyoutube.comgreyhoundchrom.com In the context of the trifluorobutyl group, derivatization would involve reactions that modify the butyl chain. While specific examples for this compound are not provided in the search results, general principles of derivatization can be applied.

C-F Bond Activation and its Impact on Subsequent Transformations

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. nih.govrsc.orgdigitellinc.com However, recent advancements have made the functionalization of C-F bonds in trifluoromethyl groups an increasingly viable synthetic strategy. nih.govrsc.orgrsc.orgnih.gov

The activation of a C-F bond in the trifluoromethyl group of this compound would open up new avenues for chemical transformations, allowing for the introduction of new functional groups at the fluorinated terminus. For example, methods for the defluorinative alkylation of trifluoroacetates have been developed, showcasing the potential to convert a CF₃ group into a CF₂R group. nih.gov These strategies often involve photochemistry or the use of silylium (B1239981) ions to mediate fluoride (B91410) abstraction. rsc.orgnih.gov

While direct C-F activation on this compound is not explicitly detailed, the principles established for other trifluoromethyl-containing compounds suggest that such transformations are plausible and would significantly expand the synthetic utility of this molecule.

Advanced Spectroscopic Characterization and Structural Elucidation of 4,4,4 Trifluorobutyl Thiocyanate

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful probe of molecular structure and bonding. These methods measure the frequencies of molecular vibrations, which are sensitive to bond strength, atomic masses, and the local chemical environment.

The thiocyanate (B1210189) (-SCN) group possesses a strong and sharp vibrational band corresponding to the C≡N stretching mode, which is a highly sensitive and well-characterized probe of its local environment. aip.orgrsc.org This band typically appears in a relatively uncongested region of the infrared spectrum, generally between 2100 and 2200 cm⁻¹. For aliphatic thiocyanates like methyl thiocyanate, the C≡N stretch is observed around 2155 cm⁻¹. researchgate.net The exact frequency is modulated by several factors, including solvent polarity and the ability of the solvent to form hydrogen bonds with the nitrogen atom of the thiocyanate group. rsc.orgnih.gov

The electron-withdrawing nature of the trifluoromethyl (CF₃) group in (4,4,4-Trifluorobutyl)thiocyanate is expected to influence the electronic structure of the thiocyanate moiety, although this effect is attenuated by the intervening propyl chain. The C≡N stretching frequency is sensitive to changes in the electrostatic potential around the molecule. nih.gov Studies on model compounds like methyl thiocyanate (MeSCN) in various solvents have shown that the frequency of the C≡N stretch can be correlated with solvent parameters. aip.orgchemrxiv.org For instance, moving from a non-polar solvent like CCl₄ to a polar, protic solvent like water results in a blue shift (increase in frequency) of the C≡N band, reflecting the stabilization of the ground state through hydrogen bonding. nih.gov The bandwidth of this absorption is also an indicator of the dynamics of the surrounding solvent shell. researchgate.net

The sensitivity of the C≡N stretching mode makes it an excellent reporter on intermolecular interactions, such as the formation of ion-molecule complexes in solution. stanford.edu In the context of this compound, this sensitivity allows for the study of its solvation shell structure and dynamics.

Table 1: Representative C≡N Stretching Frequencies for Thiocyanates in Various Environments This table is based on data for model thiocyanate compounds and illustrates general trends.

| Compound/Environment | Technique | C≡N Stretching Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Methyl Thiocyanate in CCl₄ | IR | ~2154 | nih.gov |

| Methyl Thiocyanate in DMSO | IR | ~2157 | nih.gov |

| Methyl Thiocyanate in Methanol | IR | ~2159 | nih.gov |

| Methyl Thiocyanate in Water | IR | ~2161 | nih.gov |

| N-bonded Metal Complexes | IR | ~2060 | researchgate.net |

| S-bonded Metal Complexes | IR | >2100 | researchgate.net |

| Free Thiocyanate Ion | IR | ~2045 | researchgate.net |

The vibrational spectrum of this compound is also characterized by modes associated with the trifluorobutyl group. The CF₃ group has several characteristic vibrations. The symmetric and antisymmetric C-F stretching modes are particularly intense in the IR spectrum and typically appear in the 1100-1400 cm⁻¹ region. ias.ac.in Specifically, a strong, broad band near 1330 cm⁻¹ is often characteristic of the C-CF₃ stretching mode in substituted trifluoromethyl benzenes, which arises from mixing with other planar modes. ias.ac.in The CF₃ symmetric "umbrella" deformation mode is found at lower frequencies, often around 750-770 cm⁻¹. researchgate.net

The flexibility of the butyl chain allows for the existence of multiple rotational isomers (conformers). Vibrational spectroscopy can be used for conformational analysis, as different conformers will have distinct sets of vibrational frequencies, particularly in the "fingerprint" region (below 1500 cm⁻¹). acs.orgnih.govnih.gov The C-C stretching, CH₂ wagging, twisting, and rocking modes are sensitive to the dihedral angles of the alkyl chain. By comparing experimental spectra with theoretical calculations for different conformers, the most stable conformations in the gas phase or in different solvents can be identified. nih.gov The presence of the bulky and highly electronegative CF₃ group significantly influences the conformational preferences of the alkane chain. researchgate.net

Table 2: Typical Vibrational Frequencies for Fluorine-Containing and Alkyl Groups

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| CF₃ Antisymmetric Stretch | 1150 - 1350 | Very Strong | Weak-Medium |

| CF₃ Symmetric Stretch | 1100 - 1200 | Strong | Medium-Strong |

| C-CF₃ Stretch | ~1330 | Very Strong | Weak-Strong |

| CF₃ Symmetric Deformation ("Umbrella") | 730 - 790 | Medium | Strong |

| CF₃ Bending Modes | 500 - 600 | Medium | Medium |

| CH₂ Antisymmetric Stretch | 2915 - 2935 | Strong | Strong |

| CH₂ Symmetric Stretch | 2845 - 2865 | Strong | Strong |

| CH₂ Scissoring | 1440 - 1480 | Medium | Weak |

| CH₂ Rocking | 720 - 730 | Weak-Medium | Weak |

Two-dimensional infrared (2D-IR) spectroscopy is an advanced technique that provides insight into molecular dynamics on timescales from femtoseconds to picoseconds. aip.org By using a series of ultrafast laser pulses, 2D-IR spectroscopy spreads the vibrational spectrum across two frequency axes, revealing correlations between different vibrational modes and tracking their fluctuations over time. aip.orgstanford.edu

For this compound, 2D-IR spectroscopy focused on the C≡N stretching mode can be particularly informative. The shape of the peaks in a 2D-IR spectrum indicates the degree of environmental heterogeneity. An elongated peak shape along the diagonal suggests a broad distribution of local environments that change slowly (static inhomogeneity), while a more rounded peak indicates rapid fluctuations. rsc.orgnih.gov

By measuring the 2D-IR spectra at different waiting times between the laser pulses, one can directly observe spectral diffusion—the process by which a molecule samples different local environments, causing its vibrational frequency to change. rsc.org The timescale of this spectral diffusion provides quantitative information about the structural dynamics of the surrounding medium, such as a solvent shell. stanford.edu Furthermore, 2D-IR can be used to study chemical exchange processes, such as the binding and dissociation of ions or hydrogen-bonding partners to the thiocyanate group, by observing the growth of off-diagonal cross-peaks. stanford.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the connectivity and three-dimensional structure of molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. The molecule has three distinct sets of methylene (B1212753) (CH₂) protons. The chemical shifts (δ) are influenced by the electronegativity of adjacent groups.

H-α (protons on Cα, adjacent to SCN): These protons are expected to be deshielded by the sulfur atom and will likely appear around δ 2.8-3.2 ppm.

H-β (protons on Cβ): These protons are in a more standard alkyl environment and should resonate around δ 1.8-2.2 ppm.

H-γ (protons on Cγ, adjacent to CF₃): These protons are significantly deshielded by the highly electronegative CF₃ group and will also be split by the fluorine atoms (see section 4.2.2). Their signal is expected to appear as a complex multiplet in the range of δ 2.2-2.6 ppm.

The ¹³C NMR spectrum reveals the different carbon environments.

C≡N: The carbon of the thiocyanate group is typically found in the range of δ 110-115 ppm. nih.govchemicalbook.comchemicalbook.com

Cα (adjacent to SCN): This carbon will appear around δ 30-40 ppm.

Cβ: This carbon is expected in the alkyl region, around δ 20-30 ppm.

Cγ (adjacent to CF₃): This carbon's resonance will be a quartet due to coupling with the three fluorine atoms (¹J(C-F) is large) and will be shifted downfield by their electron-withdrawing effect, likely appearing in the range of δ 30-40 ppm.

CF₃: The carbon of the trifluoromethyl group will also be a quartet with a very large one-bond C-F coupling constant, appearing around δ 120-130 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Values are estimates based on typical ranges for similar functional groups.

| Atom Position (CF₃-CγH₂-CβH₂-CαH₂-SCN) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cα | 2.8 - 3.2 | 30 - 40 |

| Cβ | 1.8 - 2.2 | 20 - 30 |

| Cγ | 2.2 - 2.6 | 30 - 40 (quartet) |

| CF₃ | - | 120 - 130 (quartet) |

| SCN | - | 110 - 115 |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.org For this compound, a single ¹⁹F NMR signal is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift for a CF₃ group attached to a saturated carbon typically falls in the range of -50 to -70 ppm (relative to CFCl₃). wikipedia.orgucsb.edu The exact shift provides information about the local electronic environment.

A key feature of the ¹⁹F spectrum will be the spin-spin coupling between the fluorine nuclei and the protons on the adjacent methylene group (Cγ). This through-bond interaction, known as ³J(H-F) coupling, will split the ¹⁹F signal into a triplet (since there are two equivalent protons on Cγ). The magnitude of this coupling constant is typically around 7-12 Hz for free-rotating alkyl chains. thermofisher.com Correspondingly, in the ¹H spectrum, the signal for the H-γ protons will be split into a quartet by the three equivalent fluorine atoms. This mutual splitting pattern provides definitive confirmation of the connectivity between the CF₃ and CH₂ groups. Long-range coupling (e.g., ⁴J(H-F) to the H-β protons) may also be observable, though it would be significantly smaller. wikipedia.org

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. While specific experimental mass spectral data for this compound is not extensively documented in publicly available research, a theoretical fragmentation pattern can be predicted based on the established principles of mass spectrometry and the known behavior of related chemical structures, such as alkyl thiocyanates and organofluorine compounds.

Upon introduction into a mass spectrometer, particularly under electron ionization (EI), this compound is expected to form a molecular ion (M⁺•) and then undergo a series of fragmentation events. The analysis of these fragments provides a virtual fingerprint of the molecule, allowing for its structural elucidation.

Molecular Ion Peak

The molecular ion peak is a crucial piece of information in a mass spectrum as it indicates the molecular weight of the compound. For this compound (C₅H₆F₃NS), the exact mass is approximately 169.02 g/mol . Therefore, the molecular ion peak (M⁺•) would be expected at an m/z of 169. However, it is noteworthy that for some compounds, particularly those containing fluorine, the molecular ion peak can be of low intensity or even absent, as the initial ion is highly energetic and fragments rapidly. nist.gov

Predicted Fragmentation Pathways

The fragmentation of the this compound molecular ion is anticipated to be driven by the presence of the trifluoromethyl group, the thiocyanate functional group, and the nature of the butyl carbon chain. The most probable cleavage sites are the C-C and C-S bonds.

A primary fragmentation route for alkyl thiocyanates involves the cleavage of the bond between the alkyl group and the thiocyanate moiety. This can result in two possible scenarios:

Formation of the thiocyanate cation [SCN]⁺ at m/z 58.

Formation of the trifluorobutyl cation [C₄H₆F₃]⁺ at m/z 111, with the charge being retained by the alkyl fragment.

The relative abundance of these ions would depend on the stability of the resulting carbocation. The electron-withdrawing nature of the trifluoromethyl group can influence the stability of the adjacent carbon centers.

Another significant fragmentation pathway characteristic of compounds containing a trifluoromethyl group is the loss of the •CF₃ radical. fluorine1.ru This would lead to the formation of a [M - CF₃]⁺ ion. For this compound, this would correspond to a fragment ion at m/z 100.

Fragmentation of the butyl chain itself is also expected. This typically occurs through the cleavage of C-C bonds, leading to the loss of neutral fragments such as ethene (C₂H₄) or propene (C₃H₆) through rearrangement processes. The stability of the resulting fragment ions often dictates the most favorable fragmentation pathways. youtube.com

Interactive Data Table of Predicted Fragment Ions

The following table summarizes the plausible fragment ions that could be observed in the mass spectrum of this compound, along with their predicted mass-to-charge ratios and proposed origins.

| Predicted m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |

| 169 | [C₅H₆F₃NS]⁺• | Molecular Ion (M⁺•) |

| 111 | [C₄H₆F₃]⁺ | Cleavage of the C-S bond |

| 100 | [C₄H₆NS]⁺ | Loss of •CF₃ radical from the molecular ion |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 58 | [SCN]⁺ | Thiocyanate cation from C-S bond cleavage |

This predictive analysis, based on the fundamental principles of mass spectrometry and the behavior of analogous compounds, provides a framework for the structural confirmation and analysis of this compound should experimental data become available. The presence and relative abundance of these key fragment ions would serve to verify the structure of the molecule.

Computational Chemistry and Theoretical Investigations of 4,4,4 Trifluorobutyl Thiocyanate

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the properties of (4,4,4-Trifluorobutyl)thiocyanate at the molecular level. These methods provide a robust framework for understanding the molecule's geometry, electronic structure, and vibrational characteristics.

Geometrical Optimization and Electronic Structure Analysis, Including Charge Distribution

The electronic structure analysis reveals the distribution of electrons within the molecule. The high electronegativity of the fluorine atoms in the CF3 group leads to a significant withdrawal of electron density from the butyl chain, which in turn affects the electronic properties of the thiocyanate (B1210189) group. This electron-withdrawing effect is expected to influence the bond lengths and angles throughout the molecule. For instance, the C-S and S-C≡N bonds may exhibit altered lengths compared to simpler alkyl thiocyanates.

The charge distribution, often analyzed through methods like Mulliken population analysis or Natural Population Analysis (NPA), quantifies the partial charges on each atom. uni-muenchen.de In this compound, the fluorine atoms are expected to carry a substantial negative partial charge, while the carbon atom of the CF3 group and adjacent methylene (B1212753) groups will have a positive partial charge. This polarization is a key factor in determining the molecule's intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-CF3 | 1.53 | ||

| C-C | 1.54 | C-C-CF3: 112.0 | |

| C-S | 1.82 | C-S-C: 99.5 | |

| S-C≡N | 1.68 | S-C-N: 179.0 | |

| C≡N | 1.16 | ||

| C-F | 1.35 | F-C-F: 108.5 |

Prediction of Vibrational Frequencies and Elucidation of Spectral Origins

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, each vibrational mode can be assigned to specific atomic motions within the molecule, such as stretching, bending, and torsional modes. nih.gov

A key vibrational mode for thiocyanates is the C≡N stretching frequency, which is sensitive to the electronic environment. nih.gov For this compound, the electron-withdrawing nature of the trifluoromethyl group is expected to cause a blueshift (increase in frequency) of the C≡N stretch compared to non-fluorinated alkyl thiocyanates. This is due to the inductive effect strengthening the triple bond. Quantum chemical calculations can predict this shift and help in the analysis of experimental spectra. researchgate.net Other characteristic vibrational modes include the C-S stretch and the various C-H and C-F stretching and bending vibrations.

Table 2: Predicted Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C≡N) | ~2160 - 2175 | Nitrile group stretching |

| ν(C-F) | ~1100 - 1350 | Trifluoromethyl group symmetric and asymmetric stretching |

| ν(C-S) | ~700 - 750 | Carbon-sulfur stretching |

| δ(CH₂) | ~1450 - 1470 | Methylene group scissoring |

Note: These predicted frequencies are estimates based on general values for similar functional groups and the expected electronic effects of the trifluoromethyl group. The actual values would require specific DFT calculations.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the interactions between filled and empty orbitals within a molecule, which provides a chemical picture of bonding and delocalization. uni-muenchen.dewisc.edu The analysis transforms the calculated wave function into a set of localized orbitals corresponding to core electrons, lone pairs, and chemical bonds. scirp.org

For this compound, NBO analysis can quantify the hyperconjugative interactions that contribute to the molecule's stability. A key interaction would be the delocalization of electron density from the σ orbitals of the C-H and C-C bonds into the antibonding σ* orbitals of adjacent bonds. More significantly, the interaction between the lone pairs on the nitrogen and sulfur atoms of the thiocyanate group and the antibonding orbitals of the butyl chain can be elucidated. youtube.com

The second-order perturbation theory analysis within the NBO framework provides an estimate of the energetic stabilization resulting from these donor-acceptor interactions. wisc.eduscirp.org This can reveal, for example, the extent of electron delocalization from the sulfur lone pairs into the C-S antibonding orbital, or from the C-C sigma bonds into the C-F antibonding orbitals, which would be indicative of the strong inductive effect of the fluorine atoms.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and its interactions with surrounding molecules, such as solvents.

Investigation of Solvation Effects and Intermolecular Interactions on Thiocyanate Vibrations

MD simulations can be used to model this compound in a solvent, allowing for the study of how intermolecular interactions affect its properties. nih.govresearchgate.net The thiocyanate group's vibrational frequency, particularly the C≡N stretch, is a sensitive probe of its local environment. nih.gov In polar solvents, hydrogen bonding between the solvent molecules and the nitrogen atom of the thiocyanate group can lead to significant shifts in the C≡N vibrational frequency. nih.gov

By performing MD simulations in different solvents, one can study the solvent shell structure around the molecule and the dynamics of solvent exchange. The trajectory from the MD simulation can be combined with quantum mechanical calculations (QM/MM methods) to predict the vibrational spectrum of the molecule in solution. nih.gov This approach can reveal how the strength and nature of intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, influence the position and shape of the thiocyanate vibrational band. nih.gov

Dynamic Behavior and Conformational Flexibility of the this compound Molecule

The butyl chain of this compound allows for considerable conformational flexibility. MD simulations can explore the potential energy surface of the molecule and identify the most populated conformations and the energy barriers between them. nih.gov Torsional angles along the butyl chain can be monitored during the simulation to understand the dynamic transitions between different conformers.

The presence of the bulky and polar trifluoromethyl group is expected to influence the conformational preferences of the molecule. Steric hindrance and electrostatic interactions involving the CF3 group will play a role in determining the favored rotamers. Understanding the conformational landscape is crucial for a complete picture of the molecule's behavior and reactivity.

Theoretical Models for Spectroscopic Properties and Environmental Probing

The study of this compound through computational chemistry offers profound insights into its molecular behavior, particularly its vibrational properties which are sensitive indicators of its local environment. Theoretical models are indispensable for interpreting experimental spectroscopic data and for predicting how this molecule interacts with its surroundings. This section delves into two powerful theoretical frameworks: vibrational spectroscopic maps and Quantum Vibrational Perturbation (QVP) theory, as they apply to understanding the nuanced vibrational dynamics of this compound.

Development and Limitations of Vibrational Spectroscopic Maps

Vibrational spectroscopic maps are semi-empirical models that quantitatively describe the influence of the surrounding environment on the vibrational frequency of a specific probe within a molecule. acs.orgnih.gov For this compound, the thiocyanate (-SCN) group, particularly its C≡N stretching mode, serves as an excellent vibrational probe. This is due to its characteristic frequency appearing in a region of the infrared spectrum that is often free from overlapping absorptions from other molecular components or solvents. researchgate.net

The development of a vibrational spectroscopic map for the C≡N stretch of this compound would involve correlating its frequency shifts with the electrostatic properties of its environment. This is typically achieved by performing quantum chemical calculations on clusters of the molecule with solvent molecules at various orientations. The calculated frequency shifts are then fitted to a model that usually includes terms for the electric field and electric field gradient exerted by the solvent on the vibrational probe. nih.gov

The presence of the highly electronegative trifluoromethyl (-CF₃) group in this compound introduces specific challenges and considerations in the development of such maps. The strong electron-withdrawing nature of the -CF₃ group influences the electronic structure of the entire butyl chain, which in turn affects the electron density and polarizability of the thiocyanate group. This can modulate the sensitivity of the C≡N stretch to the external electric field, a parameter known as the vibrational Stark tuning rate.

Limitations of Vibrational Spectroscopic Maps:

Despite their utility, vibrational spectroscopic maps have inherent limitations. A primary challenge is their transferability. A map developed for this compound in a non-polar solvent may not accurately predict its vibrational frequencies in a polar, hydrogen-bonding solvent. acs.org This is because these maps often rely on an electrostatic description of the solute-solvent interactions and may not fully account for non-electrostatic effects like exchange-repulsion and dispersion forces, which can be significant.

Furthermore, the accuracy of the map is highly dependent on the quality and diversity of the quantum chemical data used for its parameterization. For a molecule like this compound, a comprehensive training set would need to include a wide range of solvent environments to capture the full spectrum of possible interactions.

An illustrative data table for the development of a vibrational spectroscopic map for a hypothetical nitrile-containing probe is presented below. This table showcases the type of data that would be generated from quantum chemical calculations to build the map.

| Solvent Environment | Calculated Electric Field at C≡N (MV/cm) | Calculated C≡N Frequency (cm⁻¹) |

| Gas Phase | 0 | 2155 |

| In Hexane | 5 | 2157 |

| In Dichloromethane | 15 | 2161 |

| In Acetonitrile | 25 | 2165 |

| In Water (H-bonded) | 40 | 2175 |

This table is for illustrative purposes and does not represent actual data for this compound.

Applications of Quantum Vibrational Perturbation (QVP) Theory

Quantum Vibrational Perturbation (QVP) theory offers a more rigorous approach to calculating vibrational frequencies by accounting for anharmonicity. acs.org While the harmonic approximation is a useful starting point, real molecular vibrations are anharmonic, meaning the potential energy surface is not perfectly parabolic. This anharmonicity is crucial for accurately predicting fundamental frequencies, overtones, and combination bands.

For this compound, QVP theory can be particularly insightful. The molecule possesses several low-frequency modes, such as the torsional modes of the butyl chain and the bending modes of the thiocyanate group. These modes can couple with the higher-frequency C≡N and C-F stretching vibrations. QVP theory allows for the calculation of these anharmonic couplings, providing a more detailed and accurate vibrational spectrum.

Applications of QVP for this compound:

Accurate Frequency Prediction: QVP calculations can provide vibrational frequencies that are in better agreement with experimental data compared to harmonic calculations, especially for the C-F stretching modes which are known to exhibit significant anharmonicity.

Analysis of Fermi Resonances: Fermi resonances, which occur when a fundamental vibration has a similar energy to an overtone or combination band, can complicate vibrational spectra. QVP theory can identify and quantify these resonances, aiding in the correct assignment of spectral features. For instance, a Fermi resonance might occur between the C≡N stretch and an overtone of a bending mode in the butyl chain.

Understanding Intramolecular Vibrational Energy Redistribution (IVR): The coupling terms calculated by QVP theory are essential for understanding how vibrational energy flows within the molecule. This is particularly relevant for studying the dynamics of the molecule following vibrational excitation.

A hypothetical comparison of harmonic and anharmonic frequencies for key vibrational modes of this compound, as would be calculated by QVP theory, is shown in the table below.

| Vibrational Mode | Harmonic Frequency (cm⁻¹) | Anharmonic Frequency (cm⁻¹) (QVP) |

| C≡N Stretch | 2170 | 2158 |

| Asymmetric CF₃ Stretch | 1280 | 1265 |

| Symmetric CF₃ Stretch | 1150 | 1140 |

| S-C Stretch | 750 | 742 |

| C-S-C Bend | 350 | 345 |

This table is for illustrative purposes and does not represent actual data for this compound.

Non Biological Applications and Functional Material Development of 4,4,4 Trifluorobutyl Thiocyanate

(4,4,4-Trifluorobutyl)thiocyanate as a Precursor in Specialty Chemical Synthesis

This compound serves as a valuable precursor in the synthesis of specialized chemical products due to its unique structural components: a terminal trifluoromethyl group and a reactive thiocyanate (B1210189) moiety. The trifluorobutyl chain imparts properties characteristic of fluorinated compounds, such as hydrophobicity and thermal stability, while the thiocyanate group acts as a versatile chemical handle for further molecular elaboration.

Synthesis of Fluorinated Surfactants and Surface-Active Agents

Fluorinated surfactants are a class of surface-active agents where a portion of the hydrogen atoms in the hydrophobic tail is replaced by fluorine. This substitution leads to materials with exceptional properties, including high surface activity and stability in harsh chemical and thermal environments. The (4,4,4-trifluorobutyl) group is an ideal hydrophobic tail for such surfactants.

While direct synthesis routes for surfactants starting from this compound are proprietary or still in development, the molecule's structure makes it a prime candidate for such applications. The synthesis strategy would involve the chemical transformation of the thiocyanate (-SCN) functional group into a hydrophilic head. The thiocyanate group can undergo various reactions, such as reduction, oxidation, or hydrolysis, to introduce functionalities like amines, sulfonic acids, or carboxylic acids, which can serve as the polar head of the surfactant molecule. The resulting amphiphilic structure, combining the highly hydrophobic fluorinated tail with a newly formed hydrophilic head, would be expected to effectively reduce surface tension. Synthetic surfactants are critical in various applications, and new formulations are continually being explored to enhance performance. cheminst.canih.gov

Applications in Functional Materials and Chemical Intermediates (e.g., for certain polymers or lubricants)

The incorporation of fluorine into polymers results in materials with unique and valuable properties, including chemical inertness, thermal stability, and low coefficients of friction. nsf.gov this compound can be utilized as a key intermediate or monomer in the synthesis of such high-performance fluorinated polymers. researchgate.netresearchgate.net The trifluoromethyl group is a potent contributor to these characteristics.

In polymer synthesis, the thiocyanate group can be converted into other functional groups, such as a thiol, which can then participate in polymerization reactions like thiol-ene chemistry to form the polymer backbone. Alternatively, the entire (4,4,4-trifluorobutyl) moiety can be incorporated as a side chain onto a polymer backbone, where it imparts hydrophobicity and other desirable surface properties to the final material. nih.govnih.gov The development of fluorinated polymers often involves the radical copolymerization of fluorinated monomers. nih.govnih.gov Patents in synthetic chemistry list the 4,4,4-trifluorobutyl group as a potential structural component in complex molecules, underscoring its role as a versatile building block in organic synthesis. google.comgoogle.com

While specific applications in lubricants are not extensively detailed in public literature, the known properties of fluorinated compounds suggest its potential. Fluorinated polymers are known for their excellent thermal stability and low friction, making them suitable for specialty lubricants and coatings in demanding environments.

| Functional Material Type | Precursor Role of this compound | Key Properties Imparted | Potential Applications |

|---|---|---|---|

| Fluorinated Acrylic Copolymers | Source of the fluorinated side chain after functional group transformation. | Hydrophobicity, Weather-resistance, Chemical inertness. researchgate.net | Protective coatings, Anti-fouling surfaces. |

| Fluorinated Polyurethanes | Incorporated into the polymer structure to create flexible fluorinated segments. researchgate.net | High thermal stability, Good mechanical properties, Enhanced surface properties. researchgate.net | Specialty elastomers, Sealants, High-performance coatings. |

| Recyclable Semi-Fluorinated Polymers | Building block for monomers used in ring-opening metathesis polymerization (ROMP). nsf.gov | Tunable glass transition temperatures, Excellent thermal stability (>280°C), Hydrophobicity. nsf.gov | Sustainable functional materials, Self-assembled micelles. |

Role in Advanced Analytical Methodologies and Chemical Sensing

The distinct chemical and spectroscopic properties of the thiocyanate group make this compound and related molecules useful in the field of analytical chemistry, particularly as environmental probes and as components in chemical sensors.

Utilization of the Thiocyanate Moiety as a Spectroscopic Probe for Chemical Environments

The thiocyanate functional group (-SCN) possesses a strong carbon-nitrogen triple bond (C≡N), which has a characteristic vibrational frequency that can be readily detected using infrared (IR) and Raman spectroscopy. actachemscand.orgaip.org This vibrational frequency is highly sensitive to the local molecular environment, a phenomenon known as solvatochromism. rsc.org Consequently, the thiocyanate group can be used as a spectroscopic probe to report on properties such as local electric fields, solvent polarity, and hydrogen bonding interactions. nih.govnih.govaip.org

The C≡N stretching vibration of thiocyanates typically appears in a region of the infrared spectrum between 2100 and 2200 cm⁻¹. This area is often referred to as the "quiet zone" of the IR spectrum because most biological molecules and common solvents have minimal absorption in this range, reducing interference and allowing the thiocyanate signal to be measured with high clarity. nih.gov

Studies using model compounds like methyl thiocyanate (MeSCN) have demonstrated that the exact frequency of the C≡N stretch shifts depending on the solvent. rsc.orgnih.gov For instance, the frequency is different in polar protic solvents, polar aprotic solvents, and nonpolar solvents, reflecting the different intermolecular interactions between the SCN group and the solvent molecules. nih.govaip.org This sensitivity allows researchers to use thiocyanate-containing molecules to map the local environment in complex systems.

rsc.orgnih.gov| Solvent | Solvent Type | Approximate C≡N Stretch Frequency (cm⁻¹) | Interpretation of Frequency Shift |

|---|---|---|---|

| Hexane | Nonpolar | ~2165 | Baseline frequency with minimal intermolecular interactions. |

| Acetonitrile | Polar Aprotic | ~2162 | Shift due to dipole-dipole interactions. |

| Methanol | Polar Protic | ~2158 (main peak) with a blue-shifted shoulder | Significant shift due to hydrogen bonding with the nitrogen atom of the thiocyanate group. nih.gov |

| Water | Polar Protic | ~2155 | Strong hydrogen bonding interactions cause the largest red shift. |

Development of Reagents for Specific Chemical Detection and Analysis

Beyond its use as a passive spectroscopic probe, this compound has potential as a reagent in the development of systems for active chemical detection and analysis. The thiocyanate group can act as a binding site or a reactive center in chemosensors.

In the field of electrochemical sensing, molecules containing binding sites for specific ions are used as ionophores in ion-selective electrodes. Research has shown that metalloporphyrin-based sensors can be designed for the detection of the thiocyanate anion (SCN⁻). researchgate.netresearchgate.net By extension, a molecule like this compound could be incorporated into more complex structures designed to selectively bind other analytes. The fluorinated tail would serve to modulate the solubility and stability of the sensor molecule within the polymeric membrane of the electrode.

Furthermore, fluorometric sensors have been developed for detecting thiocyanate ions based on the aggregation or anti-aggregation of gold nanoclusters, demonstrating the utility of this functional group in analytical systems. mdpi.com The development of reagents for detecting other highly electronegative species, such as fluoride (B91410) and cyanide, also provides a framework for how thiocyanate-based compounds could be engineered for specific analytical tasks. nih.govacs.org this compound could also be used as a derivatizing agent, reacting with specific analytes to attach a "tag" that contains both a fluorine signature (for ¹⁹F NMR or mass spectrometry) and the thiocyanate spectroscopic handle (for IR detection), thereby facilitating sensitive and selective analysis.

Emerging Research Avenues and Future Outlook for 4,4,4 Trifluorobutyl Thiocyanate Chemistry

Development of Novel and More Efficient Synthetic Pathways

The synthesis of organic thiocyanates has a long history, but the demand for more sustainable and efficient methods continues to drive innovation. researchgate.net For (4,4,4-Trifluorobutyl)thiocyanate, research is moving beyond traditional nucleophilic substitution reactions, which often require harsh conditions and can be limited in scope.

Recent advancements in photochemistry and electrochemistry are offering greener alternatives for the formation of the C–SCN bond. researchgate.net Visible-light-induced protocols, for instance, can proceed under mild conditions and often exhibit broad functional group tolerance. researchgate.net The development of a continuous flow process for alkenyl thiocyanate (B1210189) synthesis highlights the potential for scalable and efficient production. researchgate.net

Another promising strategy involves the copper-catalyzed trifluoromethylthiocyanation of alkenes. This method uses a thiocyanating agent like trimethylsilyl (B98337) isothiocyanate (TMSNCS) and a CF3 source to directly install both the trifluoromethyl and thiocyanate groups in a single step. researchgate.net Such an approach could be adapted for the synthesis of this compound and its derivatives.

The table below summarizes some of the modern synthetic approaches that could be applied or further developed for the synthesis of this compound.

| Synthetic Strategy | Reagents/Conditions | Advantages |

| Visible-Light-Induced Thiocyanation | Photocatalyst (e.g., Rose Bengal), Ammonium Thiocyanate, Visible Light | Mild conditions, high functional group tolerance, sustainable. researchgate.net |

| Microwave-Promoted Substitution | Alkali Thiocyanate, Aqueous Media, Microwave Irradiation | Rapid, efficient, suitable for various functional groups. |

| Copper-Catalyzed Trifluoromethylthiocyanation | Alkene, TMSNCS, Togni Reagent, Copper(I) Catalyst | Direct formation of CF3-containing thiocyanates. researchgate.net |

| Selectfluor-Initiated Cyanation | Disulfides, Trimethylsilyl Cyanide, Selectfluor | Eco-friendly and simple procedure. |

Exploration of Undiscovered Reactivity Profiles and Cascade Reactions

The trifluoromethyl group in this compound is expected to significantly influence its reactivity. The strong electron-withdrawing nature of the CF3 group can activate adjacent bonds and open up new reaction pathways.

One area of active exploration is the involvement of fluorinated compounds in radical cascade reactions. These reactions, which form multiple chemical bonds in a single operation, are highly efficient for constructing complex molecules. researchgate.net For example, a four-component radical cascade trifluoromethylation of alkenes has been developed, providing access to important δ-CF3 carbonyls. researchgate.net Similar cascade strategies involving this compound could lead to the rapid assembly of novel fluorinated heterocycles and other intricate structures.

The thiocyanate group itself is a versatile functional handle that can participate in various transformations. researchgate.net It can be a precursor to thiols, thioethers, and isothiocyanates. The interplay between the trifluoromethyl and thiocyanate groups could lead to unique and previously undiscovered reactivity. For instance, intramolecular cyclization reactions triggered by the activation of the thiocyanate group could be influenced by the electronic effects of the distant trifluoromethyl group.

Future research will likely focus on uncovering these novel reaction pathways, including the development of cascade reactions that leverage the unique electronic properties of this compound to build molecular complexity in a single step.

Synergistic Approaches Combining Advanced Characterization and Computational Studies for Deeper Understanding

A comprehensive understanding of the structure-property-reactivity relationships of this compound is crucial for its rational application. Modern analytical techniques, when coupled with computational modeling, provide a powerful toolkit for this purpose.

Advanced spectroscopic methods, such as multidimensional NMR and mass spectrometry, can provide detailed insights into the compound's structure and its interactions with other molecules. nih.gov For instance, high-performance liquid chromatography (HPLC) with fluorimetric detection has been established for the trace determination of thiocyanate anions as fluorogenic derivatives, a technique that could be adapted for studying the reactions of this compound. nih.gov

Computational chemistry, particularly density functional theory (DFT), can be employed to predict the compound's electronic structure, bond energies, and reaction mechanisms. researchgate.net These theoretical calculations can help to rationalize experimental observations and guide the design of new experiments. For example, DFT calculations have been used to understand the regioselectivity and stereoselectivity in copper-catalyzed reactions involving trifluoromethyl sources. researchgate.net A synergistic approach, where experimental results inform and validate computational models, will be instrumental in building a predictive understanding of this compound's behavior.

| Analytical/Computational Technique | Application for this compound |

| Multidimensional NMR Spectroscopy | Detailed structural elucidation and conformational analysis. |

| Mass Spectrometry | Accurate mass determination and fragmentation analysis to identify reaction products. nih.gov |

| HPLC with Fluorimetric Detection | Trace analysis and kinetic studies of reactions. nih.gov |

| Density Functional Theory (DFT) | Prediction of electronic properties, reaction pathways, and spectroscopic parameters. researchgate.net |

Potential for Derivatization into New Functional Materials beyond Current Scope

The unique combination of a trifluoromethyl group and a versatile thiocyanate handle makes this compound an attractive building block for the synthesis of novel functional materials. The thiocyanate group can be readily converted into a variety of other sulfur-containing functionalities, allowing for the tailoring of material properties.

One exciting avenue is the development of fluorinated polymers. The incorporation of the trifluoromethyl group can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. For example, polythioamides, a class of sulfur-containing polymers with advanced functionalities, have been synthesized using thiocarbonyl fluoride (B91410) as a key hub. nih.govchemrxiv.org this compound could serve as a monomer or a precursor to monomers for the synthesis of new fluorinated polythioamides or other sulfur-containing polymers with unique properties. nih.govchemrxiv.org

Furthermore, the ability of sulfur-containing compounds to bind to metal ions opens up possibilities for creating materials for applications such as catalysis and sensing. nih.govchemrxiv.org Functional polythioamides have been shown to efficiently and selectively bind to metal ions, and have even been used in precious-metal recovery. nih.govchemrxiv.org Derivatives of this compound could be designed to form coordination polymers or be incorporated into sensor arrays for the detection of specific metal ions.

The derivatization of this compound into functional monothiosemicarbazones, which can act as ligands for metal ions, is another promising direction. nih.gov These complexes could find applications in areas such as medical imaging, where fluorinated and radiolabeled compounds are of great interest. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing (4,4,4-Trifluorobutyl)thiocyanate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiocyanate transfer reactions. A generalized approach involves reacting a trifluorobutyl halide (e.g., bromide or iodide) with potassium thiocyanate (KSCN) in a polar aprotic solvent like dimethylformamide (DMF) under reflux. For example:

- Step 1 : Dissolve 4,4,4-trifluorobutyl bromide (1 equiv.) and KSCN (1.2 equiv.) in DMF.

- Step 2 : Stir at 80–100°C for 12–24 hours under inert atmosphere.

- Step 3 : Quench the reaction with ice/water, extract with dichloromethane, and purify via column chromatography .

Note: Reaction efficiency depends on leaving-group ability and solvent polarity. Adjust equivalents and temperature for yield optimization.

Q. How can the thiocyanate bonding mode (S- vs. N-bound) be determined experimentally?

- Methodological Answer : Use FT-IR spectroscopy to analyze the C≡N stretching frequency:

- S-bound thiocyanate : Peaks appear near 2060–2100 cm⁻¹ .

- N-bound thiocyanate : Peaks shift to 2020–2040 cm⁻¹ due to electronic differences.

Cross-validate with Raman spectroscopy or X-ray crystallography if ambiguous. For example, in a study analyzing ambidentate thiocyanate ligands, FT-IR data resolved bonding modes in seven compounds by comparing experimental values to literature benchmarks .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during this compound synthesis?

- Methodological Answer : Byproducts often arise from competing reactions (e.g., elimination or solvent interactions). Strategies include:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. less polar alternatives (THF, acetonitrile) to balance reactivity and selectivity .

- Catalyst Use : Add catalytic tetrabutylammonium iodide (TBAI) to enhance halide displacement efficiency.

- Reaction Monitoring : Use TLC or in-situ FT-IR to track intermediate formation. For instance, TLC analysis in related thiocyanate syntheses confirmed single-product formation under optimized DMF/KOH conditions .

Q. How to resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or IR bands) require multi-technique validation:

- Step 1 : Compare experimental data with computational predictions (DFT calculations for vibrational frequencies or NMR chemical shifts).

- Step 2 : Apply the HSAB (Hard-Soft Acid-Base) theory : Soft acids (e.g., Ag⁺) preferentially bind to S-bound thiocyanate, while hard acids (e.g., Fe³⁺) favor N-bound isomers. Use competitive binding assays to confirm .

- Step 3 : Perform X-ray diffraction for unambiguous structural assignment.

Q. What strategies ensure the stability of this compound in long-term storage?

- Methodological Answer : Fluorinated thiocyanates are sensitive to moisture and light. Stabilization methods include:

- Storage Conditions : Keep in amber vials under argon at 0–6°C to prevent hydrolysis or thiocyanate decomposition .

- Additive Use : Add molecular sieves (3Å) to absorb residual moisture.

- Stability Monitoring : Conduct periodic FT-IR or HPLC checks to detect degradation (e.g., free SCN⁻ via ion chromatography).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.